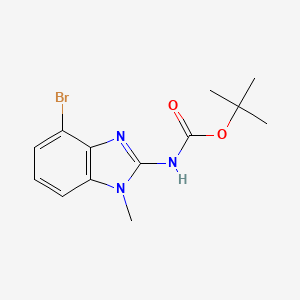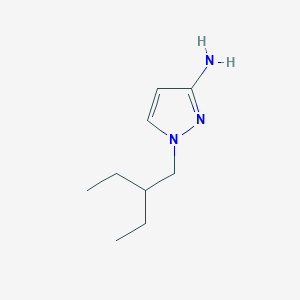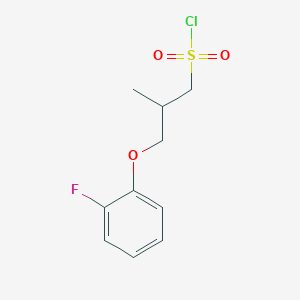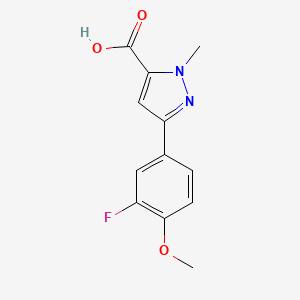![molecular formula C12H17BrClN B13490363 1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B13490363.png)
1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16BrN·HCl. This compound is known for its unique structure, which includes a pyrrolidine ring attached to a 4-bromophenyl group via an ethyl chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azides or nitriles.
科学研究应用
1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
- 1-(3-Bromophenyl)pyrrolidine hydrochloride
Uniqueness
1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications where similar compounds may not be as effective.
属性
分子式 |
C12H17BrClN |
|---|---|
分子量 |
290.63 g/mol |
IUPAC 名称 |
1-[2-(4-bromophenyl)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10H2;1H |
InChI 键 |
WQAHZMDEBDQWDV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)



![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)




![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)
